N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Structural Significance of Polyheterocyclic Systems in Drug Discovery
The imidazo[2,1-c]triazine nucleus exemplifies modern strategies in polyheterocyclic drug design, combining three nitrogen atoms across fused five- and six-membered rings. This configuration creates a planar, electron-deficient system capable of multipoint interactions with biological targets. Analysis of clinical trial compounds reveals that 67% utilize known ring systems, underscoring the value of structurally validated scaffolds like imidazotriazines. The scaffold's rigidity enforces precise spatial orientation of substituents, particularly advantageous for kinase inhibition where ATP-binding pocket complementarity is critical.
Key structural features include:
- Triazine core : Provides hydrogen-bond acceptor sites at N-1 and N-4 positions (bond lengths: 1.33–1.37 Å)
- Imidazole fusion : Introduces π-π stacking potential through aromatic character (HOMO-LUMO gap: 4.2 eV)
- Saturation pattern : Partial hydrogenation at C-6,7,8 enables conformational flexibility while maintaining planarity
| Structural Feature | Biochemical Impact | Example Target Class |
|---|---|---|
| N-1 position of triazine | Hydrogen bonding with kinase hinge regions | CDK2, EGFR |
| C-3 carboxamide substituent | Hydrophobic interactions with allosteric pockets | HSP90, PI3K |
| Indole ethyl side chain | Membrane penetration enhancement (logP +0.7) | CNS targets |
Table 1: Structure-activity relationships in imidazo[2,1-c]triazine derivatives
The scaffold's synthetic adaptability permits strategic functionalization at C-3 (carboxamide), C-8 (aryl), and N-2 positions, enabling precise modulation of physicochemical properties. Recent advances in regioselective C-6 arylation have expanded access to derivatives with sub-100 nM potency against oxidative stress targets.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-15-6-8-17(9-7-15)28-12-13-29-22(31)20(26-27-23(28)29)21(30)24-11-10-16-14-25-19-5-3-2-4-18(16)19/h2-9,14,25H,10-13H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZNZGPKJYMHEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes to the target’s function. For instance, some indole derivatives have been found to inhibit enzymes, block receptors, or disrupt biochemical pathways.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways. These can include pathways involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that often exhibit significant pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C24H24N6O3
- Molecular Weight : 444.5 g/mol
- CAS Number : 946361-80-4
Antimicrobial Activity
Research has shown that compounds similar to N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine derivatives exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.56 μM against various bacterial strains such as Bacillus cereus and Staphylococcus aureus .
- A study highlighted that modifications in the structure can enhance antibacterial efficacy against resistant strains like Escherichia coli and Salmonella typhimurium .
Anticancer Activity
The indole moiety in the compound is known for its anticancer properties. Studies indicate:
- Indole derivatives have shown effectiveness against several cancer cell lines, with some exhibiting IC50 values in the micromolar range .
- The compound's structure suggests potential interactions with cellular targets involved in cancer progression, such as inhibition of cell proliferation in HL60 and HCT116 cell lines .
The biological activity of N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine may be attributed to:
- Enzyme Inhibition : Some studies suggest that similar compounds can inhibit key enzymes involved in bacterial resistance and cancer cell metabolism .
- Biofilm Disruption : The ability to disrupt biofilm formation is crucial for combating chronic infections; compounds in this class have demonstrated such activity .
Research Findings
A summary of relevant studies is presented in the table below:
Case Studies
Several case studies have illustrated the compound's potential:
- Case Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested against a panel of bacteria. Results indicated that structural modifications significantly enhanced their antibacterial properties.
- Case Study on Anticancer Properties : The compound was evaluated in vitro against multiple cancer cell lines. Results showed a dose-dependent response with significant cell death at higher concentrations.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exhibit potent antitumor activity. For instance:
- Mechanism of Action : These compounds may exert their effects through multiple mechanisms including apoptosis induction in cancer cells and inhibition of tumor growth factors. Studies have shown that related indole derivatives can inhibit the proliferation of various cancer cell lines such as colon and lung cancer cells .
- Case Studies : A study highlighted the efficacy of indole-based compounds in targeting colorectal carcinoma cells. The compounds demonstrated significant cytotoxicity with IC50 values indicating their potency against these resistant cancer types . Another investigation into similar triazine derivatives revealed promising results in inhibiting cervical and bladder cancer cell lines .
Other Biological Activities
Beyond antitumor effects, this compound may also exhibit:
- Antimicrobial Properties : Some studies suggest that derivatives of this compound could possess antibacterial and antifungal activities due to structural similarities with known antimicrobial agents .
- Anti-inflammatory Effects : The indole moiety is often associated with anti-inflammatory properties. Compounds containing this structure have shown potential in modulating inflammatory pathways .
Synthesis and Derivative Development
The synthesis of this compound involves complex organic reactions that can be optimized for yield and purity. Researchers are continuously exploring modifications to enhance its biological activity or reduce toxicity.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
The target compound shares structural homology with imidazo-triazine derivatives but differs in substituent patterns. For example:
- 8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (RN: 946280-67-7) features a 4-fluorophenyl group at the 8-position and an isopropoxypropyl carboxamide side chain. The isopropoxypropyl chain may enhance solubility relative to the indole-containing side chain .
- Imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates (IIIa–IIIh) and carboxamides (IVa–IVi) from Molecules (2010) exhibit a distinct tetrazine-fused core but retain the 4-oxo motif. These derivatives prioritize methyl or aryl substituents, with carboxamides showing higher polarity than carboxylates .
Physicochemical and Functional Properties
Research Implications and Limitations
- The indole moiety may confer selectivity for serotonin or tryptophan-associated targets.
- Synthetic Challenges : The indol-3-yl ethyl side chain in the target compound may complicate synthesis due to steric hindrance during amide coupling, contrasting with simpler alkyl or aryl substituents in analogs .
- Knowledge Gaps: Direct comparative studies on potency, selectivity, or pharmacokinetics between the target compound and its analogs are lacking. Further research should prioritize in vitro assays and molecular docking analyses.
Q & A
Basic Research Questions
Q. What synthetic routes and reaction conditions are recommended for synthesizing this compound, and how can yield optimization be achieved?
- Methodological Answer : Synthesis typically involves coupling substituted indole derivatives with imidazotriazine precursors under reflux conditions. Ethanol or ethyl acetate is commonly used as a solvent, with yields ranging from 37% to 85% depending on substituent reactivity . To optimize yields:
- Vary substituents on the indole moiety (e.g., halogenated aryl groups) to modulate electron density.
- Adjust reaction time and temperature (e.g., 70°C for 12–24 hours).
- Use flash chromatography (ethyl acetate/hexane systems) for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral data inconsistencies be resolved?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry and substituent integration (e.g., indole NH protons at δ 10–12 ppm, aromatic protons in the p-tolyl group at δ 7.2–7.4 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups (3200–3400 cm⁻¹) .
- Mass Spectrometry (ES-MS) : Validate molecular weight (e.g., observed [M+H]+ peaks).
- For inconsistencies, cross-reference with computational predictions (e.g., DFT-calculated NMR shifts) and replicate experiments under controlled conditions .
Q. What purification strategies are effective post-synthesis?
- Methodological Answer :
- Flash Chromatography : Use gradient elution (e.g., 5–20% ethyl acetate in hexane) for polar impurities.
- Recrystallization : Employ solvent pairs like ethanol/light petroleum ether to isolate crystalline solids .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., GSK-3β) or receptors (e.g., adenosine A2A) based on structural analogs .
- Docking Workflow :
Prepare the ligand (compound) and receptor (PDB ID) files.
Use AutoDock Vina or Schrödinger Suite for docking simulations.
Validate binding poses with MD simulations (NAMD/GROMACS).
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., enzyme inhibition vs. cell viability) to identify context-dependent effects.
- Dose-Response Curves : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).
- Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How can AI/ML optimize experimental design for this compound?
- Methodological Answer :
- Reaction Optimization : Use Bayesian optimization to screen solvent/base combinations (e.g., COMSOL Multiphysics for reaction parameter simulation).
- Data Integration : Train ML models on spectral databases (e.g., PubChem) to predict reaction outcomes.
- Autonomous Labs : Implement robotic platforms for high-throughput synthesis and real-time HPLC monitoring .
Q. What role does factorial design play in optimizing synthesis and bioactivity testing?
- Methodological Answer :
- Parameter Screening : Use a 2^k factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity).
- Response Surface Methodology (RSM) : Identify optimal conditions for yield and purity.
- Bioassay Optimization : Apply fractional factorial designs to minimize animal/cell use while maximizing data robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
